2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups attached to a dihydroquinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the final dihydroquinazolinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with different substituents.
Substitution: Halogen substitution reactions can occur at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products
Scientific Research Applications
2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-quinazolin-4(3H)-one
- 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-quinazolin-6(5H)-one
Uniqueness
2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific dihydroquinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17Cl2N3O2 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-28-15-5-2-12(3-6-15)13-8-19-16(20(27)9-13)11-24-21(26-19)25-18-7-4-14(22)10-17(18)23/h2-7,10-11,13H,8-9H2,1H3,(H,24,25,26) |
InChI Key |
OOEFJIXKYLDQFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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